fusarisetin A

Description

Discovery and Isolation from Fusarium sp. FN080326

Fusarisetin A was first isolated in 2011 from the soil-derived fungus Fusarium sp. FN080326, discovered in Daejeon, South Korea. Researchers employed a three-dimensional matrigel-induced acinar morphogenesis assay to screen fungal extracts for inhibitors of mammary epithelial cell reorganization, leading to the identification of this compound as a potent bioactive compound. The fungal strain was taxonomically characterized using rRNA sequencing (ITS, 18S, and 26S regions), revealing close phylogenetic relationships to Fusarium equiseti, Fusarium oxysporum, and Fusarium incarnatum.

Large-scale fermentation in potato dextrose broth (28°C, 6 days) yielded crude extracts, which were purified via solvent partitioning, silica gel chromatography, and reverse-phase HPLC. The final isolation produced this compound as a white amorphous powder, with a molecular formula of C~22~H~31~NO~5~ confirmed by high-resolution mass spectrometry ([M+Na]^+^ m/z 412.2085).

Table 1: Key spectroscopic data for this compound

| Property | Value |

|---|---|

| UV λ~max~ (MeOH) | 207 nm, 282 nm |

| IR ν~max~ | 3325, 1734, 1666 cm^-1^ |

| ^1^H NMR (CD~3~OD) | δ 5.83 (H-8), 4.37 (H-5), 2.97 (N-CH~3~) |

| ^13^C NMR (CD~3~OD) | δ 212.9 (C-17), 170.9 (C-2), 78.5 (C-5) |

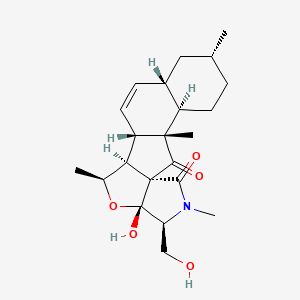

Structural Novelty in Natural Product Chemistry

This compound features an unprecedented pentacyclic scaffold comprising a trans-decalin system (AB rings) fused to a tetramic acid moiety (E ring), with additional oxygenated CD rings forming a unique 6/6/5/5/5 ring system. The structure contains ten stereocenters, including a hemiketal bridge (C-4/C-18) and a γ-lactam ring (C-2/C-3/N-19). X-ray crystallography and advanced NMR techniques (^1^H-^13^C HMBC, ^1^H-^1^H COSY) confirmed the relative configuration, while the absolute stereochemistry was established through total synthesis.

The molecule's biosynthetic relationship to equisetin, a tetramic acid-containing metabolite from Fusarium species, suggests oxidative modification of a common polyketide precursor. This hypothesis was validated through biomimetic syntheses demonstrating TEMPO-mediated oxidative radical cyclization converting equisetin to this compound.

Significance as an Acinar Morphogenesis Inhibitor

This compound represents the first natural product reported to inhibit acinar morphogenesis (IC~50~ = 77 µM), a critical process in mammary gland development and cancer metastasis. In MDA-MB-231 breast cancer cells, it concurrently inhibits:

- Cell migration (IC~50~ = 7.7 µM)

- Invasion (IC~50~ = 26 µM)

Without showing cytotoxicity at concentrations ≤77 µM.

Proteomic profiling revealed distinct activity mechanisms compared to kinase inhibitors like LY294002, as this compound does not block ERK1/2, AKT, or p38 phosphorylation. Ex vivo studies demonstrated inhibition of both mesenchymal (fibroblast) and collective (keratinocyte) migration modes in mouse skin explants, suggesting broad-spectrum anti-metastatic potential.

Table 2: Comparative bioactivity of this compound derivatives

| Compound | Acinar Morphogenesis IC~50~ | Migration IC~50~ |

|---|---|---|

| (+)-Fusarisetin A | 77 µM | 7.7 µM |

| C~5~-epi-1 | 82 µM | 8.1 µM |

| (−)-Fusarisetin A | >100 µM | >50 µM |

| Equisetin | Inactive | Inactive |

Taxonomic Distribution within Fusarium Species

While this compound remains unique to Fusarium sp. FN080326, biosynthetically related compounds have been identified across the genus:

- Equisetin : Fusarium equiseti, Fusarium heterosporum

- Fusarisetins E-F : Mangrove endophytic Fusarium sp. 2ST2

- Fusarisetin C-D : Marine-derived Fusarium equiseti D39

Genomic analyses reveal conserved biosynthetic gene clusters encoding polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) in these strains. The fsa cluster in Colletotrichum orbiculare contains homologous genes, suggesting horizontal transfer between Ascomycete fungi.

Table 3: Distribution of fusarisetin-related metabolites

| Species | Habitat | Metabolites |

|---|---|---|

| Fusarium sp. FN080326 | Terrestrial | This compound |

| Fusarium equiseti D39 | Marine | Fusarisetin C-D, equisetin |

| Fusarium sp. 2ST2 | Mangrove | Fusarisetin E-F |

Properties

IUPAC Name |

(1S,2S,3S,5R,6S,9R,11S,12R,15R,17S)-5-hydroxy-6-(hydroxymethyl)-3,7,11,15-tetramethyl-4-oxa-7-azapentacyclo[9.8.0.02,9.05,9.012,17]nonadec-18-ene-8,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO5/c1-11-5-7-14-13(9-11)6-8-15-17-12(2)28-22(27)16(10-24)23(4)19(26)21(17,22)18(25)20(14,15)3/h6,8,11-17,24,27H,5,7,9-10H2,1-4H3/t11-,12+,13-,14-,15+,16+,17+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZSEOKGOHTBLK-KDLRZXEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC3C2(C(=O)C45C3C(OC4(C(N(C5=O)C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H](C1)C=C[C@@H]3[C@]2(C(=O)[C@]45[C@H]3[C@@H](O[C@]4([C@@H](N(C5=O)C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Decalin Construction Methodologies

The trans-decalin motif is typically assembled via cycloaddition or annulation reactions:

Tetramic Acid Synthesis

Tetramic acid moieties are constructed through:

-

Amino acid incorporation , leveraging L-glutamic acid or derivatives to establish the nitrogen-containing ring.

Total Synthesis Approaches

Li Group’s 13-Step Asymmetric Synthesis

Pioneering the first total synthesis, Li et al. (2012) achieved (−)-fusarisetin A in 13 linear steps:

Key steps :

-

Lewis acid-promoted IMDA reaction : BF₃·OEt₂ catalyzed cyclization of triene 4 yielded decalin 5 with >20:1 dr.

-

Pd-catalyzed O→C allylic rearrangement : Established C5 stereochemistry (83% yield).

-

Chemoselective Wacker oxidation : Introduced ketone functionality without epimerization.

-

Dieckmann condensation/hemiketalization cascade : Formed tetramic acid and finalized the pentacycle (42% yield over 2 steps).

Outcome : 1.2% overall yield; [α]D²³ = −86.2 (c 0.065, MeOH).

Theodorakis Group’s Biomimetic Route

Theodorakis’ team (2013) streamlined synthesis to 9 steps using (S)-citronellal, inspired by biosynthetic hypotheses:

Innovations :

-

One-pot TEMPO-mediated ORC : Converted equisetin analog 8 to this compound via radical intermediates (65% yield).

-

Protecting group-free strategy : Enhanced step economy by exploiting inherent reactivity of intermediates.

Data :

| Step | Reaction | Yield (%) |

|---|---|---|

| 3 | IMDA cyclization | 91 |

| 6 | ORC/aminolysis | 65 |

| 9 | Final deprotection | 78 |

Outcome : 4.7% overall yield; [α]D²⁵ = −88.0 (c 0.15, MeOH).

Gao Group’s Oxidative Radical Cyclization

Gao and Yin (2013) implemented a photochemical ORC to mimic biosynthesis:

Conditions :

-

Fe(ClO₄)₃/O₂ : Promoted cyclization of 10 to 11 (72% yield).

-

Stereochemical rationale : Radical recombination controlled C7 and C8 configurations.

Comparison :

| Parameter | Metal/O₂ ORC | TEMPO ORC |

|---|---|---|

| Yield (%) | 72 | 65 |

| Diastereoselectivity | 5:1 | 4:1 |

Scalable Synthesis and Process Optimization

PMC Study’s Kilogram-Scale Route

A 2012 study demonstrated scalability through:

-

Luche reduction : Chemoselective ketone reduction (95% yield).

-

Tandem Dieckmann/hemiketalization : One-pot formation of rings D/E (88% yield).

Process metrics :

-

Purity : >99% by HPLC after crystallization.

-

Throughput : 12 g/batch in pilot-scale reactors.

Analytical Characterization

Critical spectroscopic data for this compound (CD₃OD):

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 3 | 70.5 | 3.60 (dd, 5.0, 2.5) |

| 5 | 78.5 | 4.37 (q, 6.3) |

| 8 | 125.7 | 5.83 (ddd, 2.5, 4.8, 10.0) |

| 19 | 28.8 | 2.97 (s) |

| 20 | 16.6 | 1.47 (d, 6.5) |

HRMS : m/z 412.2085 [M+Na]⁺ (calc. 412.2100 for C₂₂H₃₁NO₅Na) .

Chemical Reactions Analysis

Fusarisetin A undergoes various chemical reactions, including:

Oxidation: The oxidative radical cyclization is a key step in its synthesis.

Reduction: Specific conditions and reagents can reduce certain functional groups within the molecule.

Substitution: The molecule can undergo substitution reactions, particularly at reactive sites. Common reagents used in these reactions include TEMPO, metal catalysts, and oxygen.

Scientific Research Applications

Fusarisetin A has a wide range of scientific research applications:

Mechanism of Action

Fusarisetin A exerts its effects by inhibiting cell migration. It affects cell morphology by influencing actin and microtubule dynamics . The exact molecular targets and pathways involved are still under investigation, but it is believed to operate via an unexplored mechanism associated with cell motility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fusarisetin A belongs to the 3-acyltetramic acid family, sharing biosynthetic and structural similarities with compounds like equisetin, phomasetin, and fusarisetin derivatives. Below is a detailed comparison:

Structural and Functional Comparison

Mechanistic and Target Differences

- Equisetin and phomasetin exhibit cytotoxicity via undefined mechanisms, unlike this compound’s selective anti-migration effects .

Critical Analysis of Key Findings

- Stereochemical Specificity : The natural (+)-enantiomer of this compound is essential for activity; synthetic (−)-fusarisetin A and equisetin enantiomers are inactive .

- Scalability : this compound’s gram-scale synthesis via ORC enables structure-activity relationship (SAR) studies, unlike equisetin derivatives .

- Therapeutic Potential: Unlike kinase inhibitors, this compound’s unique mechanism and low cytotoxicity make it a standout candidate for metastasis-specific therapies .

Biological Activity

Fusarisetin A, a natural product derived from the fungus Fusarium spp., has garnered significant attention due to its unique chemical structure and potent biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its mechanisms of action, synthesis, and implications for cancer therapy.

Chemical Structure and Synthesis

This compound is characterized by a pentacyclic ring system and a 3-acyltetramic acid moiety , featuring multiple stereocenters that contribute to its biological activity. The compound's complex structure includes a trans-decalin moiety and various polar functionalities such as ketones and alcohols, which are critical for its interaction with biological targets.

Recent studies have reported efficient synthetic routes to this compound, including a biomimetic approach that employs oxidative radical cyclization (ORC) to convert equisetin into this compound. This method not only enhances the yield but also allows for scalable production, facilitating further biological studies .

Anticancer Properties

This compound exhibits remarkable anticancer properties, particularly as an inhibitor of cancer cell migration and invasion. Key findings include:

- Inhibition of Cell Migration : In vitro studies demonstrated that this compound effectively inhibits the migration of MDA-MB-231 breast cancer cells with an IC50 value of approximately 7.7 µM . This is significant given the aggressive nature of this cell line .

- Inhibition of Cell Invasion : The compound also shows inhibitory effects on cell invasion, with an IC50 around 26 µM . Notably, it does this without exhibiting significant cytotoxicity at concentrations up to 77 µM , suggesting a selective action against migratory processes rather than general cytotoxic effects .

- Acinar Morphogenesis Inhibition : this compound has been identified as an acinar morphogenesis inhibitor, which is crucial for understanding its role in disrupting tumor architecture and potentially preventing metastasis .

The mechanism by which this compound exerts its effects appears to be distinct from other known anticancer agents. Unlike many compounds that inhibit cancer metastasis by altering protein kinase signaling pathways (e.g., ERK1/2, AKT), this compound does not inhibit the phosphorylation of these kinases in response to EGF treatment. This indicates that this compound may target different molecular pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research conducted on various cancer cell lines has consistently shown that this compound inhibits migration and invasion while maintaining low cytotoxicity levels. For instance, studies using MDA-MB-231 cells confirmed its potency as an anti-metastatic agent .

- Ex Vivo Studies : Further validation of this compound's activity was achieved through ex vivo assays that demonstrated its ability to inhibit cell migration in tissue samples, reinforcing its potential therapeutic application .

- Comparative Analysis : Comparative proteomic analysis revealed that the action of this compound diverges from traditional chemotherapeutics, highlighting its unique position in cancer treatment strategies .

Summary Table of Biological Activities

| Activity Type | IC50 Value (µM) | Remarks |

|---|---|---|

| Cell Migration | 7.7 | Effective against MDA-MB-231 breast cancer cells |

| Cell Invasion | 26 | Maintains low cytotoxicity at higher concentrations |

| Acinar Morphogenesis | N/A | Inhibitory effects noted |

Q & A

Q. What are the primary biological activities of fusarisetin A, and what methodological frameworks are used to assess its anti-metastatic potential?

this compound exhibits potent inhibition of acinar morphogenesis (77 nM), cell migration (7.7 nM), and invasion (26 nM) in MDA-MB-231 breast cancer cells, as demonstrated using a 3D epithelial culture system . These assays are critical for mimicking tumor microenvironments and evaluating metastasis-specific mechanisms without cytotoxicity. Dose-response curves and comparative analyses with known inhibitors (e.g., MMP inhibitors) are employed to validate specificity .

Q. How is this compound isolated and structurally characterized from natural sources?

this compound is isolated from soil-derived Fusarium spp. (e.g., strain FN080326 and Korean isolates) via solvent extraction and chromatographic purification. Structural elucidation relies on NMR spectroscopy and X-ray crystallography , which confirm its pentacyclic scaffold and absolute stereochemistry . Discrepancies in fungal sources (e.g., Korean vs. Chinese isolates) necessitate strain-specific genomic comparisons to verify compound identity .

Q. What in vitro models are used to evaluate the cytotoxicity profile of this compound?

Cytotoxicity is assessed using MTT assays or ATP-based viability tests in non-cancerous cell lines (e.g., HEK293) alongside cancer models. This compound shows no significant cytotoxicity at anti-metastatic concentrations (IC₅₀ > 1 µM), suggesting a selective mechanism . Parallel assays with apoptosis markers (e.g., caspase-3/7 activation) further rule out off-target cell death .

Advanced Research Questions

Q. What synthetic challenges arise in the total synthesis of this compound, particularly in controlling stereochemistry?

The intramolecular Diels-Alder reaction is pivotal for constructing the pentacyclic core. Li’s 13-step synthesis achieves 63% yield via endo selectivity driven by secondary orbital interactions, using BF₃·Et₂O as a Lewis acid . Competing epimerization at C7 and C12 requires chiral auxiliaries or dynamic kinetic resolution to preserve enantiopurity .

Q. How do chiral hydroxamic acid ligands enhance enantioselectivity in this compound derivative synthesis?

Kohyama et al. achieved 84% enantiomeric excess in epoxide formation (homoallylic alcohol → epoxide 21) using bishydroxamic acid ligand L2 with Zn(OtBu)₄ and DMPU. The ligand’s chelation geometry directs facial selectivity, while hafnium catalysts improve steric control in subsequent cyclizations .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC₅₀ values (e.g., migration vs. invasion assays) are addressed through standardized assay protocols , including matrix stiffness adjustments in 3D cultures . Cross-laboratory validation using stable gene-knockdown models (e.g., Rho GTPase pathways) clarifies target specificity .

Q. How is computational modeling integrated into this compound’s structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts interactions with putative targets like CDC42 or Rac1 GTPases. Pharmacophore models guide modular synthesis of analogs, such as C10-OH substitutions, to enhance binding affinity while maintaining low cytotoxicity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound’s synthetic intermediates?

Q. How are mechanistic studies designed to identify this compound’s molecular targets?

Chemical proteomics (e.g., affinity chromatography with biotinylated this compound) isolates binding partners from cancer cell lysates. CRISPR-Cas9 knockout screens prioritize candidates, followed by surface plasmon resonance (SPR) for binding affinity validation .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.